molecular formula C12H12N2O3S B11714063 S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

Cat. No.: B11714063
M. Wt: 264.30 g/mol
InChI Key: DMTCSKCHGTYXQR-UHFFFAOYSA-N
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Description

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate typically involves the reaction of 1H-indole-3-carbaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanethioate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Chemistry: S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various chemical processes .

Mechanism of Action

The mechanism of action of S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • S-[1-(1-acetyl-1H-indol-3-yl)-2-nitroethyl] ethanethioate
  • S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical modifications. This makes it a versatile compound for use in various scientific and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and potential biological activity .

Biological Activity

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of an indole moiety, a nitro group, and a thioester functional group, this compound is being investigated for its anticancer properties and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₄N₂O₄S
  • IUPAC Name: S-[(1S)-1-(1-acetylindol-3-yl)-2-nitroethyl] ethanethioate
  • Functional Groups: Indole, Nitro, Thioester

The combination of these functional groups suggests a rich potential for biological interactions, particularly in targeting cancer cells.

Anticancer Properties

Research indicates that compounds containing indole and nitro groups are often explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit tubulin polymerization, akin to established anticancer agents like colchicine. This inhibition is critical as it disrupts the mitotic spindle formation necessary for cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Comparison of Anticancer Activities

Compound NameMechanism of ActionIC50 (μM)Reference
ColchicineTubulin inhibitor0.5
This compoundTubulin polymerization inhibitionTBD
Compound 7dTubulin inhibitor0.34

Mechanistic Studies

Mechanistic studies have shown that this compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle. This is consistent with the behavior observed in other known tubulin inhibitors . Additionally, the indole structure is linked to various biological processes, including modulation of serotonin receptors and antimicrobial activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:

  • A study on N-((1-methyl-1H-indol-3-yl)methyl) derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 .

In Vitro Evaluation

In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve:

  • Cell Lines Used: HeLa, MCF-7, HT-29
  • Endpoints Measured: Cell viability (IC50), apoptosis markers, cell cycle analysis.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate

InChI

InChI=1S/C12H12N2O3S/c1-8(15)18-12(7-14(16)17)10-6-13-11-5-3-2-4-9(10)11/h2-6,12-13H,7H2,1H3

InChI Key

DMTCSKCHGTYXQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C[N+](=O)[O-])C1=CNC2=CC=CC=C21

Origin of Product

United States

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